3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a tert-butyl group and a piperazine ring, which is further connected to a methylpyrimidine moiety. The unique structure of this compound makes it a valuable candidate for various chemical, biological, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting appropriate precursors under controlled conditions.
Substitution with Tert-Butyl Group: The tert-butyl group is introduced to the pyridazine ring using tert-butyl halides in the presence of a base.
Formation of Piperazine Ring: The piperazine ring is formed by cyclization reactions involving diamines and dihalides.
Coupling with Methylpyrimidine: The final step involves coupling the piperazine ring with a methylpyrimidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes:
Selection of Efficient Catalysts: Using catalysts to enhance reaction rates and yields.
Optimization of Reaction Conditions: Controlling temperature, pressure, and solvent systems to maximize efficiency.
Purification Techniques: Employing crystallization, distillation, or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyridazine N-oxides, while reduction may produce partially or fully reduced derivatives .
Scientific Research Applications
3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with nucleic acids to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
- 2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
3-Tert-butyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine stands out due to its unique combination of a tert-butyl-substituted pyridazine ring and a piperazine-linked methylpyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-13-11-18-16(19-12-13)23-9-7-22(8-10-23)15-6-5-14(20-21-15)17(2,3)4/h5-6,11-12H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBJLVHAWRMFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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